2-苯基喹唑啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

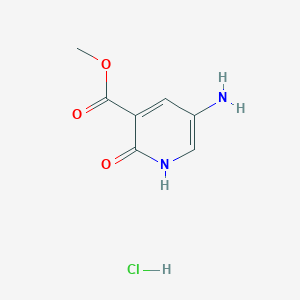

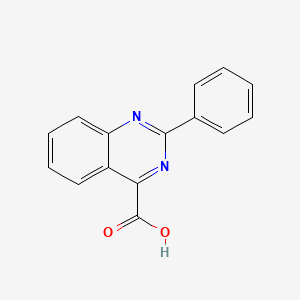

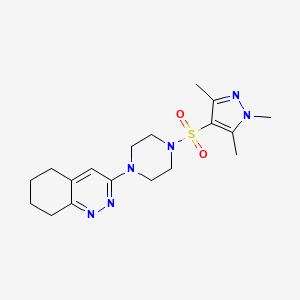

2-Phenylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10N2O2 . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds were characterized by ¹H-NMR, (13)C-NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of 2-Phenylquinazoline-4-carboxylic acid is represented by the InChI code: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H, (H,18,19) .

Chemical Reactions Analysis

In the discovery of potent Histone Deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinazoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Physical And Chemical Properties Analysis

The physical form of 2-Phenylquinazoline-4-carboxylic acid is solid . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

科学研究应用

合成和抗菌活性

2-苯基喹唑啉-4-羧酸衍生物已使用微波辐照方法合成。这些衍生物对各种微生物(包括化脓性链球菌和铜绿假单胞菌)显示出显着的体外抗菌活性,一些化合物显示出低于 10 µg 的最小抑菌浓度 (Bhatt & Agrawal, 2010)。

化学合成进展

对2-苯基喹唑啉-4-羧酸的研究导致了4-苯基喹唑啉衍生物的新合成路线。这些方法涉及羟基甘氨酸与2-氨基苯甲酮的反应,在温和条件下生成高质量的产品 (Hoefnagel et al., 1993)。

2-苯基喹唑啉合成的新方法

已开发出一种合成2-苯基喹唑啉的新型有效方法。该方法利用sp(3) C-H官能化,产生各种2-苯基喹唑啉,产率从好到极好 (Zhang et al., 2010)。

抗血小板聚集活性

已合成2-苯基喹唑啉衍生物并评估其抗血小板聚集活性。其中,某些化合物对ADP诱导的血小板聚集表现出有效的抑制作用 (Eskandariyan & Kobarfard, 2012)。

抗菌和其他治疗活性

已合成一系列2-苯基喹唑啉衍生物,并对其各种治疗活性进行了评估,包括抗菌、驱虫、镇痛和抗炎作用 (Debnath & Manjunath, 2011)。

抗病毒和细胞毒活性

通过特定化合物与邻氨基苯甲酸缩合合成的新型2,3-二取代喹唑啉-4(3H)-酮衍生物,已显示出对疱疹单纯病毒和痘苗病毒等病毒具有明显的抗病毒活性 (Selvam et al., 2010)。

BCRP 抑制

发现某些2-苯基喹唑啉衍生物,特别是那些通过含胺连接子连接苯环的衍生物,是乳腺癌耐药蛋白 (BCRP) 的有效抑制剂,这是癌症研究中的一项重要发现 (Juvale & Wiese, 2012)。

在分子化学中的应用

对2-苯基喹唑啉-4-羧酸的研究促进了具有潜在治疗应用的新型分子的开发,例如过氧化物酶体增殖物激活受体 (PPAR) γ 的激动剂 (Azukizawa et al., 2008)。

作用机制

Target of Action

The primary target of 2-Phenylquinazoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a significant role in the modulation of cellular functions and activities .

Mode of Action

2-Phenylquinazoline-4-carboxylic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .

Biochemical Pathways

The inhibition of HDACs affects the acetylation levels of histone proteins . This disruption can lead to changes in gene expression, affecting various cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .

Pharmacokinetics

The structure-activity relationship (sar) analysis of the compound and its derivatives has been conducted

Result of Action

The inhibition of HDACs by 2-Phenylquinazoline-4-carboxylic acid leads to significant cellular effects. In vitro anticancer studies have shown that the compound induces G2/M cell cycle arrest and promotes apoptosis . These effects contribute to the compound’s anticancer activity .

安全和危害

属性

IUPAC Name |

2-phenylquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVHXYUJLYICKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinazoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)